Ethyl 4-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperidine and piperazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to form the piperidine ring.
Ring opening of aziridines: This method uses N-nucleophiles to open aziridine rings, leading to the formation of piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and parallel solid-phase synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the piperidine/piperazine rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine/piperazine rings.
Scientific Research Applications
ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including protein kinase inhibition.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes, leading to alterations in cellular signaling pathways and potentially resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used in the treatment of angina pectoris.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Uniqueness
ETHYL 4-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for interactions with a variety of molecular targets, making it a versatile compound for research and drug development .
Properties
Molecular Formula |
C20H28ClN3O5S |
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Molecular Weight |
458.0 g/mol |
IUPAC Name |
ethyl 4-[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28ClN3O5S/c1-2-29-20(26)23-13-11-22(12-14-23)19(25)17-7-9-24(10-8-17)30(27,28)15-16-3-5-18(21)6-4-16/h3-6,17H,2,7-15H2,1H3 |
InChI Key |
PWPTYGUTLXNHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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